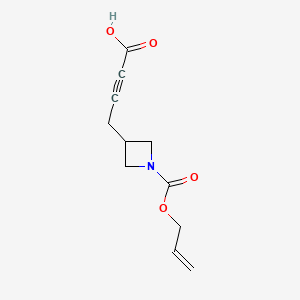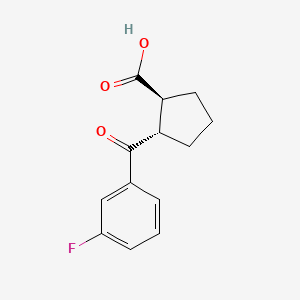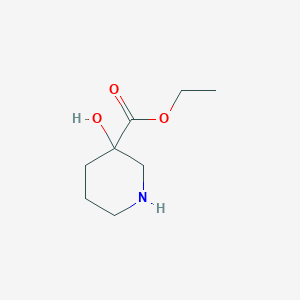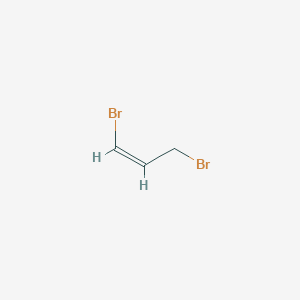![molecular formula C7H10BF4K B13514979 Potassium trifluoro({6-fluorospiro[3.3]heptan-2-yl})boranuide](/img/structure/B13514979.png)
Potassium trifluoro({6-fluorospiro[3.3]heptan-2-yl})boranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro({6-fluorospiro[33]heptan-2-yl})boranuide is a chemical compound with the molecular formula C8H12BF4K It is a boron-containing compound that features a spirocyclic structure, which is a unique arrangement where two rings share a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Potassium trifluoro({6-fluorospiro[3.3]heptan-2-yl})boranuide typically involves the reaction of a spirocyclic precursor with a boron-containing reagent. One common method is the reaction of 6-fluorospiro[3.3]heptane with potassium trifluoroborate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and reaction control can enhance the efficiency and safety of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed:
Oxidation: Products may include boronic acids or borate esters.
Reduction: Products may include boranes or borohydrides.
Substitution: Products depend on the nucleophile used, such as substituted boron compounds.
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro({6-fluorospiro[3.3]heptan-2-yl})boranuide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of Potassium trifluoro({6-fluorospiro[3.3]heptan-2-yl})boranuide involves its ability to form stable complexes with various substrates. The boron atom in the compound can interact with electron-rich species, facilitating reactions such as cross-coupling and addition. The spirocyclic structure provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions.
Vergleich Mit ähnlichen Verbindungen
- Potassium trifluoro({spiro[3.3]heptan-2-yl}methyl)boranuide
- Potassium trifluoro({spiro[3.3]heptan-2-yl})boranuide
Comparison: Potassium trifluoro({6-fluorospiro[3.3]heptan-2-yl})boranuide is unique due to the presence of a fluorine atom in its structure, which can significantly alter its chemical properties compared to similar compounds. The fluorine atom can enhance the compound’s stability and reactivity, making it more suitable for specific applications in synthesis and material science.
Eigenschaften
Molekularformel |
C7H10BF4K |
|---|---|
Molekulargewicht |
220.06 g/mol |
IUPAC-Name |
potassium;trifluoro-(2-fluorospiro[3.3]heptan-6-yl)boranuide |
InChI |
InChI=1S/C7H10BF4.K/c9-6-3-7(4-6)1-5(2-7)8(10,11)12;/h5-6H,1-4H2;/q-1;+1 |
InChI-Schlüssel |
CYKYDRLQLMLBTD-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1CC2(C1)CC(C2)F)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


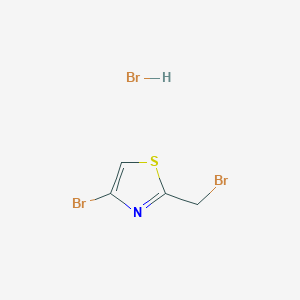
![{3-[(trimethylsilyl)methyl]cyclobutyl}methanol, Mixture of diastereomers](/img/structure/B13514898.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(2,4-dichlorophenyl)acetic acid](/img/structure/B13514903.png)
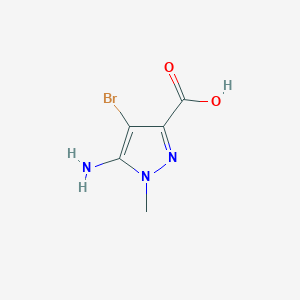
![Methyl 2-[3-(aminomethyl)oxolan-3-yl]acetate](/img/structure/B13514922.png)
![1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine](/img/structure/B13514934.png)
